Diethyl ethyl(propyl)propanedioate
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Overview
Description
Diethyl ethyl(propyl)propanedioate, also known as diethyl malonate, is an organic compound with the formula C7H12O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless liquid with a pleasant odor and is soluble in most organic solvents.
Mechanism of Action
Target of Action
Diethyl ethyl(propyl)propanedioate, also known as diethyl 2-ethyl-2-propylpropanedioate or diethyl malonate, is a malonic ester . Its primary targets are the α-hydrogens flanked by two carbonyl groups . These α-hydrogens are relatively acidic, making them susceptible to nucleophilic attack .
Mode of Action
The compound’s mode of action involves the formation of an enolate ion, which is a good nucleophile . This enolate ion is formed when diethyl malonate reacts with a base like sodium ethoxide in ethanol . The enolate ion then reacts rapidly with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This results in the formation of an α-substituted malonic ester .
Biochemical Pathways
The biochemical pathway primarily affected by diethyl malonate is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Result of Action
The result of the action of diethyl malonate is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .
Action Environment
The action, efficacy, and stability of diethyl malonate can be influenced by various environmental factors. For instance, the leaving group X in the alkylating agent R−X can be chloride, bromide, or iodide . The alkyl group R should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ethyl(propyl)propanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is as follows:
Malonic acid+2Ethanol→Diethyl malonate+Water
Industrial Production Methods
In industrial settings, this compound is produced by the continuous esterification process, where malonic acid and ethanol are continuously fed into a reactor with a strong acid catalyst. The product is then distilled to obtain pure diethyl malonate.
Chemical Reactions Analysis
Types of Reactions
Diethyl ethyl(propyl)propanedioate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with alkyl halides to form substituted malonates.
Hydrolysis: Diethyl malonate can be hydrolyzed to malonic acid and ethanol in the presence of a strong acid or base.
Decarboxylation: Upon heating, diethyl malonate undergoes decarboxylation to form acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to form the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Decarboxylation: Heating the compound in the presence of a strong acid or base.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid and ethanol.
Decarboxylation: Acetic acid and carbon dioxide.
Scientific Research Applications
Diethyl ethyl(propyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of various drugs.
Industry: It is used in the production of perfumes, dyes, and other chemicals.
Comparison with Similar Compounds
Diethyl ethyl(propyl)propanedioate is similar to other malonic esters such as dimethyl malonate and diethyl malonate. it is unique in its ability to form highly reactive enolate ions, making it a valuable reagent in organic synthesis. Similar compounds include:
Dimethyl malonate: Another diester of malonic acid, but with methyl groups instead of ethyl groups.
Diethyl malonate: The most commonly used malonic ester in organic synthesis.
This compound stands out due to its specific reactivity and versatility in forming various substituted products through nucleophilic substitution reactions.
Properties
IUPAC Name |
diethyl 2-ethyl-2-propylpropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENWBHSTGAEEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561993 |
Source
|
Record name | Diethyl ethyl(propyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-62-9 |
Source
|
Record name | 1,3-Diethyl 2-ethyl-2-propylpropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6065-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl ethyl(propyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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